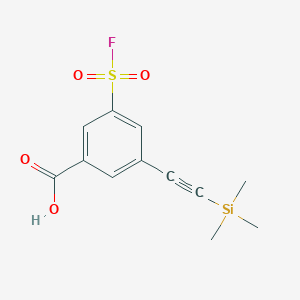

3-(Fluorosulfonyl)-5-((trimethylsilyl)ethynyl)benzoic acid

Descripción general

Descripción

3-(Fluorosulfonyl)-5-((trimethylsilyl)ethynyl)benzoic acid is a complex organic compound characterized by the presence of a fluorosulfonyl group, a trimethylsilyl-ethynyl group, and a benzoic acid moiety. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Fluorosulfonyl)-5-((trimethylsilyl)ethynyl)benzoic acid typically involves multiple steps, starting from commercially available precursors

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Análisis De Reacciones Químicas

Cross-Coupling Reactions Involving the TMS-Ethynyl Group

The TMS-ethynyl group enables Sonogashira coupling with aryl or alkenyl halides. This reaction is catalyzed by palladium and copper complexes under inert conditions:

Reaction Conditions

-

Catalysts: PdCl₂(PPh₃)₂ (10–20 mol%), CuI (10 mol%)

-

Base: Triethylamine (Et₃N) or K₃PO₄

-

Solvent: Tetrahydrofuran (THF) or acetonitrile (MeCN)

-

Temperature: 65–80°C

Example

In a Pd/Cu-catalyzed coupling with 5-bromo-N-pyridin-2-yl-2-trifluoromethyl-benzamide, the TMS-ethynyl group forms a carbon-carbon bond, yielding biaryl acetylene derivatives . Post-reaction, the TMS group can be removed via fluoride ions (e.g., TBAF) to generate terminal alkynes .

Nucleophilic Substitution at the Sulfonyl Fluoride Group

The fluorosulfonyl (-SO₂F) group reacts with nucleophiles (amines, alcohols, thiols) under mild conditions:

| Nucleophile | Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Amines | Et₃N, MeCN, 80°C | Sulfonamides | 85–90% | |

| Thiols | TBAF, MeCN, rt | Thiosulfonates | 74–94% | |

| Alcohols | DBU, MeCN, rt | Sulfonate esters | 70–85% |

Key Insight : The reaction with morpholine at 80°C produces sulfonamides in 90% yield , while DBU-catalyzed alcohol substitutions occur at room temperature .

Deprotection of the Trimethylsilyl Group

The TMS group is cleaved under basic or fluoride-mediated conditions to expose a terminal alkyne:

Methods

Application : Deprotection enables subsequent click chemistry (e.g., azide-alkyne cycloaddition) .

Reactivity of the Carboxylic Acid Group

The benzoic acid moiety undergoes standard derivatization reactions:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Esterification | PCl₅, ROH, rt | Benzoyl esters | 70–85% | |

| Amidation | EDC/HOBt, amine | Benzamides | 65–80% | |

| Protection | Boc₂O, Na₂CO₃ | Boc-protected acid | 90% |

Notable Example : Conversion to pentafluorophenyl esters facilitates peptide coupling .

Comparative Reactivity of Structural Analogues

The compound’s uniqueness arises from its trifunctionality. Key comparisons include:

Mechanistic Insights

-

Sonogashira Coupling : Proceeds via oxidative addition of Pd⁰ to aryl halides, followed by transmetallation with the TMS-ethynyl group .

-

Sulfonyl Fluoride Reactivity : The -SO₂F group acts as an electrophile, with fluoride leaving group displacement occurring via a two-step addition-elimination mechanism .

Aplicaciones Científicas De Investigación

Chemical Synthesis

1. Building Block for Chemical Probes

One of the primary applications of 3-(Fluorosulfonyl)-5-((trimethylsilyl)ethynyl)benzoic acid is as a building block in the synthesis of chemical probes. Its trifunctional nature allows it to be utilized in the development of complex molecules for probing biological systems. The compound can facilitate the creation of clickable aryl sulfonyl fluoride monomers, which are essential for synthesizing highly functionalized intermediates used in chemical biology .

2. Click Chemistry

The compound's structure supports its use in click chemistry, a method that allows for the rapid and efficient formation of covalent bonds between molecules. This is particularly useful in creating libraries of compounds for screening in drug discovery and material science applications. The fluorosulfonyl group enhances the reactivity of the compound, making it an attractive candidate for various click reactions .

Biological Applications

1. Potential Anticancer Agents

Research indicates that derivatives of this compound may exhibit anticancer properties. The ability to modify this compound into various analogs opens avenues for developing targeted therapies against specific cancer types. Preliminary studies suggest that such modifications can enhance selectivity and potency against cancer cells while minimizing effects on normal cells .

2. Targeting Enzymatic Activity

The compound's sulfonyl fluoride moiety can be employed to selectively inhibit enzymes, making it a valuable tool in biochemical research. By designing inhibitors based on this compound, researchers can study enzyme mechanisms and develop strategies to modulate their activity, which is crucial in understanding metabolic pathways and disease mechanisms .

1. Synthesis of Aryl Sulfonyl Fluoride Monomers

In a recent study, researchers utilized this compound to synthesize a series of aryl sulfonyl fluoride monomers. These monomers were then employed in the development of probes that could selectively bind to target proteins involved in cancer progression. The study demonstrated the efficiency of using this compound as a precursor for generating diverse chemical entities with potential therapeutic applications .

2. Inhibition Studies on Cancer-Related Enzymes

Another investigation focused on modifying the compound to create selective inhibitors for enzymes overexpressed in certain cancers. The results showed promising inhibition rates, suggesting that derivatives of this compound could lead to new treatments targeting specific cancer pathways. This highlights the versatility of this compound in medicinal chemistry and drug design .

Mecanismo De Acción

The mechanism of action of 3-(Fluorosulfonyl)-5-((trimethylsilyl)ethynyl)benzoic acid involves its interaction with specific molecular targets. The fluorosulfonyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, thereby modulating their activity. The trimethylsilyl-ethynyl group can participate in click chemistry reactions, facilitating the attachment of the compound to various biomolecules.

Comparación Con Compuestos Similares

Similar Compounds

- 4-(Fluorosulfonyl)-3-((trimethylsilyl)ethynyl)benzoic acid

- 3-(Fluorosulfonyl)-4-((trimethylsilyl)ethynyl)benzoic acid

Uniqueness

3-(Fluorosulfonyl)-5-((trimethylsilyl)ethynyl)benzoic acid is unique due to the specific positioning of the fluorosulfonyl and trimethylsilyl-ethynyl groups on the benzoic acid ring. This unique arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Actividad Biológica

3-(Fluorosulfonyl)-5-((trimethylsilyl)ethynyl)benzoic acid is a compound of interest due to its potential applications in chemical biology and medicinal chemistry. This article reviews its biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₂H₁₃F O₄S Si

- CAS Number : 2088829-06-3

- Synonyms : Carboxyl sulfonyl fluoride alkyne, Probe building block

The compound features a trifunctional structure that includes an aryl sulfonyl group, which is significant for its reactivity and potential biological interactions .

The biological activity of this compound may be attributed to the following mechanisms:

- Chemical Probe Synthesis : It serves as a building block in the synthesis of various chemical probes used in biological research, particularly in studying enzyme activities and cellular processes .

- Inhibition of Enzymatic Activity : The sulfonyl fluoride moiety can react with nucleophiles in enzymes, potentially leading to inhibition of their activity. This mechanism is common among compounds designed to target specific enzymes involved in disease processes.

Anti-HBV Activity

A notable study explored the synthesis of nucleoside analogues related to this compound and their anti-HBV (Hepatitis B Virus) activity. In vitro assays demonstrated that certain analogues exhibited significant inhibition against HBV polymerase with IC₅₀ values indicating potent antiviral effects. For instance, a related compound showed an EC₅₀ value of 7.8 nM against HBV .

Cytotoxicity Assessment

In the context of cytotoxicity, compounds derived from this structure were tested in various cell lines. The results indicated that while some derivatives showed promising antiviral activity, they did not exhibit significant cytotoxic effects at therapeutic concentrations, suggesting a favorable safety profile for further development .

Case Study 1: Synthesis and Evaluation of Analogues

A series of studies synthesized different analogues based on the core structure of this compound. These compounds were evaluated for their biological activities, including anti-HBV and anti-HIV properties. The findings highlighted that modifications to the trimethylsilyl group significantly influenced both potency and selectivity against viral targets .

| Compound | EC₅₀ (nM) | IC₅₀ (µM) | Notes |

|---|---|---|---|

| Compound A | 7.8 | 0.12 | Strong anti-HBV activity |

| Compound B | 0.011 | 0.32 | Potent against HIV-1 RT |

Case Study 2: Enzyme Inhibition Studies

Inhibition studies focused on human DNA polymerases revealed that certain derivatives had low inhibition rates (>100 µM), indicating specificity toward viral polymerases rather than human enzymes. This specificity is crucial for minimizing side effects during therapeutic use .

Propiedades

IUPAC Name |

3-fluorosulfonyl-5-(2-trimethylsilylethynyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FO4SSi/c1-19(2,3)5-4-9-6-10(12(14)15)8-11(7-9)18(13,16)17/h6-8H,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNXMDAYMSVWYAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC1=CC(=CC(=C1)S(=O)(=O)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FO4SSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.